N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. The compound features a complex structure that includes a furan ring and a morpholino sulfonamide group, which may contribute to its biological activity. The molecular formula of this compound is , and its molecular weight is approximately 399.43 g/mol. It is classified under sulfonamides, which are known for their diverse pharmacological properties.
The synthesis of N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound may not be extensively documented, common methods for synthesizing similar compounds include:
The synthesis may require specific reagents such as:
The molecular structure of N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide can be represented using various notations:
InChI=1S/C17H19F2N3O4S/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-25-9-13)16-2-1-6-24-16/h1-9,20-21H,10-11H2
C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O
The compound's structural features include:
N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions typical for amides and sulfonamides:
These reactions are often facilitated by changes in pH or temperature, and may require catalysts or specific reaction conditions (e.g., anhydrous environments).
The mechanism of action for N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide likely involves:
Research into similar compounds suggests that such interactions could lead to therapeutic effects in areas like cancer treatment and anti-inflammatory responses.
The compound's stability and reactivity are influenced by:
N-(2,5-difluorophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has potential applications in:
Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: